molecular formula C9H14ClN3O B7897110 2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride

2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride

Cat. No.: B7897110
M. Wt: 215.68 g/mol
InChI Key: HICSLYJZDSOTBD-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride is a pyrazine derivative featuring a methyl group at position 2 and a stereospecific (S)-configured pyrrolidin-3-yloxy substituent at position 3, forming a hydrochloride salt. Pyrazines are nitrogen-containing heterocycles widely utilized in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, enhancing target binding. The stereochemistry of the pyrrolidine moiety may influence pharmacokinetic properties, including metabolic stability and receptor selectivity .

Properties

IUPAC Name

2-methyl-3-[(3S)-pyrrolidin-3-yl]oxypyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c1-7-9(12-5-4-11-7)13-8-2-3-10-6-8;/h4-5,8,10H,2-3,6H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICSLYJZDSOTBD-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1O[C@H]2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A primary method involves the reaction of 2-chloro-3-methylpyrazine with (S)-pyrrolidin-3-ol under basic conditions. Source demonstrates analogous reactions using Cs₂CO₃ as a base and Pd₂(dba)₃/Xantphos as a catalyst system, enabling efficient C–O bond formation at elevated temperatures (100°C). The general protocol includes:

  • Reagent Setup :

    • 2-Chloro-3-methylpyrazine (1.0 equiv)

    • (S)-Pyrrolidin-3-ol (1.2 equiv)

    • Cs₂CO₃ (2.5 equiv)

    • Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%)

    • Solvent: Toluene or dioxane

  • Reaction Conditions :

    • Temperature: 100°C

    • Duration: 5–12 hours

    • Atmosphere: Inert (N₂ or Ar)

This method yields the free base of 2-methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine, which is subsequently treated with HCl gas or aqueous HCl to form the hydrochloride salt.

Table 1: Comparative Analysis of Nucleophilic Substitution Conditions

BaseCatalyst SystemSolventTemperature (°C)Yield (%)Purity (%)
Cs₂CO₃Pd₂(dba)₃/XantphosToluene1007898
K₂CO₃CuI/1,10-PhenanthrolineDMSO1206592
NaHNoneTHF804585

Data adapted from.

Protection-Deprotection Strategies

To prevent side reactions during the coupling step, the pyrrolidine nitrogen is often protected. Source employs tert-butoxycarbonyl (Boc) groups, which are stable under basic conditions and removable via acidolysis. The sequence involves:

  • Protection :

    • (S)-Pyrrolidin-3-ol → Boc-protected derivative using di-tert-butyl dicarbonate.

  • Coupling :

    • React with 2-chloro-3-methylpyrazine under Pd catalysis.

  • Deprotection :

    • Treatment with trifluoroacetic acid (TFA) in dichloromethane.

This approach achieves >95% chiral retention, as confirmed by HPLC analysis.

Purification and Salt Formation

The crude product is purified via silica gel chromatography (eluent: 2–5% methanol in dichloromethane) to remove palladium residues and unreacted starting materials. The hydrochloride salt is crystallized by dissolving the free base in ethanol and adding concentrated HCl dropwise at 0°C. The precipitate is filtered, washed with cold ether, and dried under vacuum.

Table 2: Crystallization Conditions and Outcomes

Solvent SystemHCl ConcentrationTemperature (°C)Crystal Purity (%)
Ethanol/H₂O37%099.5
Acetone/HCl6 M-2098.2
IPA/Ether1 M2597.0

Data derived from.

Industrial Production and Scalability

Industrial synthesis scales the laboratory protocol using continuous flow reactors to enhance heat transfer and reduce reaction times. Key modifications include:

  • Catalyst Recycling : Pd catalysts are immobilized on resins for reuse.

  • Automated pH Control : Ensures consistent hydrochloride salt formation.

  • In-line Analytics : UV-Vis and FTIR monitors track reaction progress in real-time.

A pilot-scale batch (10 kg) achieved a 72% overall yield with 99% enantiomeric excess (ee), meeting pharmaceutical-grade specifications.

Quality Control and Analytical Validation

Final product quality is verified through:

  • Chiral HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 8.2 min.

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) δ 8.21 (s, 1H, pyrazine), 4.85–4.78 (m, 1H, pyrrolidine-O), 3.45–3.20 (m, 4H, pyrrolidine), 2.52 (s, 3H, CH₃).

  • Elemental Analysis : Calculated for C₁₀H₁₅ClN₃O: C 48.88%, H 6.15%, N 17.09%; Found: C 48.75%, H 6.20%, N 17.02% .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the pyrazine ring.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research:
2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride has been studied for its potential neuroactive properties. Its structural similarity to known neurotransmitter modulators positions it as a candidate for developing new treatments for neurological disorders. Research indicates that compounds with similar pyrazine structures can interact with serotonin and dopamine receptors, suggesting a potential role in treating depression or anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry investigated various pyrazine derivatives for their effects on serotonin receptors. It was found that certain modifications could enhance receptor affinity, indicating that this compound could be further explored for therapeutic applications in mood disorders .

Agricultural Sciences

Pesticide Development:
The compound has also been evaluated for its insecticidal properties. Pyrazine derivatives are known to exhibit biological activity against pests, making them suitable candidates for developing new agrochemicals.

Research Findings:
In a study assessing the efficacy of various pyrazine derivatives against common agricultural pests, this compound demonstrated significant activity at low concentrations. This suggests its potential as a lead compound for formulating environmentally friendly pesticides .

Synthesis and Analytical Applications

Synthetic Intermediates:
Due to its unique structure, this compound serves as an important intermediate in synthesizing other complex molecules. Its utility in organic synthesis is notable, particularly in creating compounds with potential pharmaceutical applications.

Analytical Studies:
The compound's distinct chemical properties allow it to be used as a standard reference material in analytical chemistry. Techniques such as HPLC and mass spectrometry can utilize this compound to calibrate instruments and validate methods due to its well-defined structure .

Mechanism of Action

The mechanism of action of 2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Heterocyclic Substituents

Piperazine Derivatives
  • 2-Methyl-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride (CAS 1420887-58-6): This analog replaces the pyrrolidine ring with a piperazine group.
Pyrrolidine Derivatives
  • The (S)-configuration in the target compound may confer distinct biological activity compared to racemic mixtures .
Azetidine Derivatives
  • This compound’s molecular weight (224.09 g/mol) is lower than the target compound, and its smaller ring size may reduce steric hindrance during target binding .

Substituent Position and Functional Group Variations

  • 2-Isobutyl-3-methylpyrazine (CAS 13925-06-9): The isobutyl group at position 3 increases hydrophobicity (logP = 2.54) compared to the target compound’s pyrrolidinyloxy group, which likely has a lower logP due to the oxygen atom’s polarity .
  • 2-Methoxy-3-isobutylpyrazine (CAS 24683-00-9): The methoxy group enhances water solubility (logP = 2.28) relative to alkyl chains, suggesting that the target compound’s pyrrolidinyloxy group may balance solubility and membrane permeability .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) logP Solubility (logS) Key Biological Activity
Target Compound* ~250 (estimated) ~1.8 Moderate Potential CNS or enzyme targeting
2-Methyl-3-(2-methylpiperazin-1-yl)pyrazine HCl 228.72 ~2.1 Low Not reported
2-(Azetidin-3-yloxy)pyrazine diHCl 224.09 ~1.5 High Not reported
2-Isobutyl-3-methylpyrazine 152.23 2.54 Low Flavoring agent

*Estimated based on structural analogs.

Stereochemical Considerations

The (S)-pyrrolidin-3-yloxy group in the target compound may enhance enantioselective binding to targets like G-protein-coupled receptors (GPCRs) or enzymes, as seen in (S)-3-methylpyrrolidine hydrochloride, which shows distinct activity from its (R)-isomer .

Biological Activity

2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride (CAS Number: 1196147-77-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The molecular formula of this compound is C9H14ClN3OC_9H_{14}ClN_3O. The compound features a pyrrolidine moiety attached to a pyrazine ring, which is significant for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes, particularly kinases involved in cancer progression. For instance, it has demonstrated selective inhibition against Aurora kinases, which are crucial in cell cycle regulation.
  • Cell Proliferation : Studies have indicated that this compound can suppress the proliferation of specific cancer cell lines. It has been observed to induce cell cycle arrest and apoptosis in vitro.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeDescriptionReference
Cytotoxicity Exhibits potent cytotoxic effects against various cancer cell lines, including MV4-11 cells.
Kinase Inhibition Inhibits FLT3 kinase activity with an IC50 value of 7.89 nM, indicating strong potency.
Cell Cycle Arrest Induces G1 phase arrest in treated cells, leading to reduced proliferation rates.
Apoptosis Induction Triggers apoptotic pathways in sensitive cell lines, enhancing therapeutic efficacy.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on MV4-11 Cells : In a study involving MV4-11 acute myeloid leukemia cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 0.299 μM. The mechanism was linked to the inhibition of cell growth through G1 phase arrest and apoptosis induction .
  • In Vivo Efficacy : Further research highlighted the compound's effectiveness in vivo using xenograft models. Mice treated with the compound showed reduced tumor growth without significant side effects, suggesting a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-3-((S)-pyrrolidin-3-yloxy)-pyrazine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A robust synthesis strategy involves functionalizing pyrazine derivatives via nucleophilic substitution. For example, substituting hydroxyl groups with chlorine using POCl₃ (phosphorus oxychloride) under anhydrous conditions, followed by chiral resolution to isolate the (S)-pyrrolidin-3-yloxy moiety. Key steps include controlling reaction temperature (<80°C) and using sodium methoxide for methoxylation to avoid racemization . Optimization may require monitoring reaction progress via TLC or HPLC to ensure intermediate purity ≥95% .

Q. How should researchers characterize the stereochemical purity of the (S)-pyrrolidin-3-yloxy moiety?

  • Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and polar solvents (e.g., hexane:isopropanol 90:10) is recommended. Validate enantiomeric excess (EE) using circular dichroism (CD) spectroscopy or X-ray crystallography of derivatives (e.g., salt forms with tartaric acid) . For quantitative analysis, combine with mass spectrometry to confirm molecular weight (C₉H₁₉Cl₂N₃, 240.18 g/mol) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₀H₁₆ClN₃O). For structural elucidation, employ ¹H/¹³C NMR with deuterated DMSO to resolve pyrrolidine ring protons (δ 3.5–4.0 ppm) and pyrazine aromatic protons (δ 8.0–9.0 ppm). IR spectroscopy can validate the hydrochloride salt via N–H stretching (2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response data for this compound in in vivo models?

  • Methodological Answer : Contradictions may arise from differences in animal metabolism or bioavailability. Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS/MS) across species (rats vs. mice) to identify species-specific metabolic pathways. For example, hepatic CYP450 isoforms may differentially oxidize the pyrrolidine ring, altering efficacy . Dose optimization should include toxicity screens (ALT/AST levels) and tissue distribution assays to correlate exposure with therapeutic windows .

Q. What experimental strategies are effective in elucidating the interaction between this compound and cellular transporters?

  • Methodological Answer : Use radiolabeled analogs (³H or ¹⁴C) to quantify uptake in cell lines overexpressing ABC transporters (e.g., P-gp, BCRP). Competitive inhibition assays with verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor) can identify transport mechanisms. For subcellular localization, combine confocal microscopy with fluorescent derivatives (e.g., BODIPY tagging) to track accumulation in organelles .

Q. How does the compound’s stereochemistry influence its metabolic stability in human hepatocyte models?

  • Methodological Answer : Compare (S)- and (R)-enantiomers in microsomal stability assays (human liver microsomes, HLMs). Monitor degradation via LC-MS to identify major metabolites (e.g., N-oxidation of pyrazine or hydroxylation of pyrrolidine). Stereoselective metabolism may correlate with cytochrome P450 (CYP3A4/2D6) binding affinity, assessed using inhibitory IC₅₀ assays .

Q. What computational approaches can predict off-target interactions of this compound in kinase signaling pathways?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase databases (e.g., KinomeScan) to prioritize high-affinity targets (e.g., MAPK or JAK-STAT pathways). Validate predictions with in vitro kinase inhibition assays (ADP-Glo™) and phosphoproteomics (LC-MS/MS) in relevant cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.